7-Chloronorbornadiene

Übersicht

Beschreibung

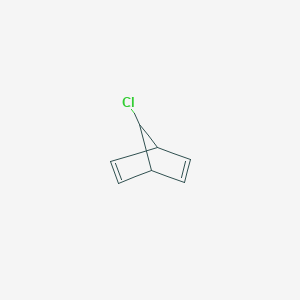

7-Chloronorbornadiene is an organic compound with the molecular formula C7H7Cl It is a derivative of norbornadiene, where one of the hydrogen atoms is replaced by a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

7-Chloronorbornadiene can be synthesized through several methods. One common approach involves the reaction of norbornadiene with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position on the norbornadiene molecule.

Another method involves the use of 7-t-butoxynorbornadiene as an intermediate. This compound can be prepared by reacting norbornadiene with t-butyl perbenzoate in the presence of cuprous bromide as a catalyst. The resulting 7-t-butoxynorbornadiene can then be converted to this compound through further chemical reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas and ensure safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloronorbornadiene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Addition Reactions: The double bonds in the norbornadiene structure can participate in addition reactions with electrophiles such as bromine, hydrogen chloride, and other halogens.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.

Electrophilic Addition: Bromine, hydrogen chloride, and other halogens.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Substitution: Various substituted norbornadienes depending on the nucleophile used.

Addition: Halogenated norbornadienes.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

7-Chloronorbornadiene has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules

Materials Science: The compound is used in the study of molecular solar thermal energy storage systems.

Chemical Bonding Studies: The compound is useful in studies of the nature of chemical bonding due to its strained ring structure and reactivity.

Wirkmechanismus

The mechanism of action of 7-chloronorbornadiene involves its ability to undergo various chemical reactions due to the presence of the chlorine atom and the strained ring structure. The chlorine atom can act as a leaving group in substitution reactions, allowing for the introduction of other functional groups. The double bonds in the norbornadiene structure can participate in addition reactions, making the compound highly reactive under certain conditions.

Vergleich Mit ähnlichen Verbindungen

7-Chloronorbornadiene can be compared with other norbornadiene derivatives, such as:

7-Bromonorbornadiene: Similar to this compound but with a bromine atom instead of chlorine. It exhibits similar reactivity but may have different reaction rates and conditions due to the larger size and different electronegativity of bromine.

7-Methylnorbornadiene: Contains a methyl group instead of a halogen. It is less reactive in substitution reactions but can undergo similar addition reactions.

7-Phenylnorbornadiene: Contains a phenyl group, making it more stable and less reactive in certain reactions compared to this compound.

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.

Eigenschaften

IUPAC Name |

7-chlorobicyclo[2.2.1]hepta-2,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c8-7-5-1-2-6(7)4-3-5/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHVXVCUGFNPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C=CC1C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167034 | |

| Record name | 7-Chloronorbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-39-8 | |

| Record name | 7-Chloronorbornadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1609-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloronorbornadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 7-chloronorbornadiene and what are its key spectroscopic characteristics?

A1: this compound is a bicyclic organic compound with the molecular formula C7H7Cl. Its structure consists of a norbornadiene skeleton, which features a cyclohexadiene ring system bridged by a methylene group, with a chlorine atom attached to the bridgehead carbon. While the provided abstracts do not delve into detailed spectroscopic characterization, they highlight the use of NMR spectroscopy to confirm the structure of this compound and its derivatives. []

Q2: How does this compound react with organolithium reagents?

A2: this compound exhibits interesting reactivity with organolithium reagents. For instance, reaction with n-butyllithium leads to a novel rearrangement of the norbornadienyl anion. [] Additionally, lithium reductions of this compound, as well as reactions with bis(7-norbornadienyl)mercury, generate various organolithium species like (C7H7)2Li2, C7H7Li2Cl, and C7H7Li. These species have been studied using 13C NMR, revealing valuable information about their structure and bonding. Notably, the observation of significant J(C(7), Li) coupling constants suggests a strong interaction between the lithium atom and the carbon at the 7-position of the norbornadiene system. []

Q3: Can this compound be used to synthesize other complex molecules?

A3: Yes, this compound serves as a versatile starting material for synthesizing various complex molecules. For example, it acts as a precursor in the synthesis of hexahydro-3,4,7-methenocyclopenta[a]pentalene through a reaction with thallium cyclopentadienide. [] Another notable example is its use in the synthesis of 12,13-didehydroprostaglandin J2 methyl ester. This synthetic route involves a crucial step where this compound reacts with an alkynyl Grignard reagent to yield a dienyne intermediate. This intermediate then undergoes a series of transformations, including regioselective epoxidation, rearrangement, and an oxa-Cope rearrangement, ultimately leading to the target prostaglandin analog. []

Q4: What are the characteristic reactions of this compound with diazo compounds?

A4: this compound displays intriguing reactivity towards diazo compounds. Its reaction with diazomethane has been investigated, revealing the formation of interesting cycloaddition products. [, ] Furthermore, the addition of diphenyldiazomethane to this compound provides insights into the orbital control of 1,3-dipolar cycloadditions. []

Q5: How does this compound behave in solvolysis reactions?

A5: Solvolysis reactions of this compound and its derivatives have been extensively studied. For instance, the methanolysis of this compound under alkaline conditions provides evidence for the formation of a labile tricyclic intermediate. [] Additionally, solvolysis studies of tricyclo[4.1.0.02,7]hept-4-en-3-yl and tricyclo[4.1.0.02,7]hept-3-yl methanesulfonates and p-nitrobenzoates, derived from this compound, have provided valuable insights into the relative stabilities of carbocation intermediates. These studies revealed a remarkably small enthalpy difference between the tricyclo[4.1.0.02,7]hept-4-en-3-yl and 7-norbornadienyl cations, highlighting the unique energetic landscape of these systems. []

Q6: Are there any studies on the photochemical behavior of this compound?

A6: Yes, the photochemical properties of this compound have been explored. Studies have investigated the absorption spectra and photochemical rearrangements of the this compound cation in solid argon matrices. [] These investigations provide insights into the electronic structure and reactivity of this compound upon photoexcitation.

Q7: Has this compound been used in the development of new catalytic methodologies?

A7: While the provided abstracts do not explicitly discuss the catalytic applications of this compound itself, one study showcases its utility in developing a novel method for methine (CH) transfer. This strategy involves titanium(III)-mediated chlorine atom abstraction from this compound, followed by radical capture by a molybdenum center and subsequent benzene extrusion. This sequence efficiently generates a molybdenum methylidyne complex that can be further elaborated to access other valuable organometallic species, including a phosphaisocyanide complex. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

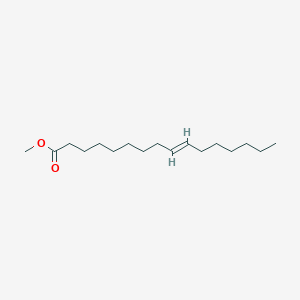

![(2R,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B161662.png)